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Abstract
This application note details a stability-indicating reversed-phase high-performance liquid

chromatography (RP-HPLC) method for the quantitative determination of Esomeprazole in the

presence of its degradation products. The method was developed and validated in accordance

with the International Council for Harmonisation (ICH) guidelines. Forced degradation studies

were conducted to demonstrate the method's specificity and stability-indicating nature. This

method is suitable for routine quality control and stability testing of Esomeprazole in bulk drug

and pharmaceutical formulations.

Introduction
Esomeprazole is a proton pump inhibitor that reduces gastric acid secretion and is widely used

in the treatment of acid-related disorders.[1] It is the S-isomer of omeprazole.[2] Due to its

susceptibility to degradation in acidic and oxidative environments, a stability-indicating

analytical method is crucial to ensure the quality, safety, and efficacy of Esomeprazole-

containing products.[3][4] This involves developing a method that can separate the active

pharmaceutical ingredient (API) from any potential degradation products formed under various

stress conditions.[5]

Experimental
A gradient RP-HPLC method was developed and validated. The details of the instrumentation

and chromatographic conditions are summarized in Table 1.
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Table 1: Chromatographic Conditions

Parameter Condition

Instrument HPLC with UV/PDA Detector

Column
XBridge BEH Shield RP18 (4.6 x 250 mm),

5µm[2]

Mobile Phase A Phosphate Buffer (pH 7.3)[2]

Mobile Phase B Acetonitrile[2]

Gradient 74:26 (v/v) Mobile Phase A: Mobile Phase B[2]

Flow Rate 1.0 mL/min[3]

Detection Wavelength 302 nm[3]

Column Temperature Ambient

Injection Volume 20 µL

Standard Stock Solution: Accurately weigh and dissolve Esomeprazole magnesium in a

suitable diluent to obtain a concentration of 100 µg/mL.[2]

Sample Solution: For pharmaceutical dosage forms, a sample preparation procedure should

be followed to achieve a final concentration of 100 µg/mL of Esomeprazole.[2]

Forced Degradation Studies
Forced degradation studies were performed on Esomeprazole to demonstrate the stability-

indicating nature of the method.[6] The drug was subjected to acid, base, oxidative, thermal,

and photolytic stress conditions.[7]

Esomeprazole was exposed to 0.1N HCl at 60°C for 120 minutes.[6] The solution was then

neutralized with 0.1N NaOH. Significant degradation was observed under acidic conditions.[6]

The drug was treated with 0.1N NaOH at 60°C for 120 minutes.[6] The resulting solution was

neutralized with 0.1N HCl. Esomeprazole showed mild sensitivity to basic conditions.[6]
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Esomeprazole was exposed to 3% hydrogen peroxide at room temperature for 120 minutes.[6]

The drug exhibited mild degradation under oxidative stress.[6]

The solid drug was subjected to dry heat at 105°C for 2 hours.[6]

Esomeprazole was exposed to UV light (200 watt-hours/square meter) and sunlight (1.2 million

lux-hours).[6] Mild degradation was observed.[6]

Method Validation
The developed HPLC method was validated according to ICH guidelines (Q2(R2)) for

specificity, linearity, accuracy, precision, and robustness.[8][9]

Specificity was demonstrated by the complete separation of the Esomeprazole peak from the

peaks of degradation products generated during forced degradation studies.[7] The peak purity

of Esomeprazole was confirmed using a PDA detector.[6]

The linearity of the method was established over a concentration range of 5-25 µg/mL.[10] The

correlation coefficient (r²) was found to be close to 0.999.[10]

The accuracy of the method was determined by recovery studies. The recovery of

Esomeprazole was found to be within the acceptable limits of 98-102%.

The precision of the method was evaluated by analyzing multiple preparations of a

homogeneous sample. The relative standard deviation (RSD) for both repeatability and

intermediate precision was less than 2%.

The robustness of the method was assessed by intentionally varying chromatographic

parameters such as pH of the mobile phase, flow rate, and column temperature. The method

was found to be robust for minor variations in these parameters.

Results and Discussion
The developed HPLC method was successful in separating Esomeprazole from its degradation

products. The results of the forced degradation studies are summarized in Table 2.

Table 2: Summary of Forced Degradation Studies
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Stress Condition Parameters % Degradation

Acid Hydrolysis
0.1N HCl at 60°C for 120

min[6]
~2%[6]

Base Hydrolysis
0.1N NaOH at 60°C for 120

min[6]
~2.5%[6]

Oxidative Degradation 3% H₂O₂ at RT for 120 min[6] ~4%[6]

Thermal Degradation 105°C for 2 hours[6] Minimal

Photolytic Degradation (UV) 200 watt-hours/m²[6] ~1.32%[6]

Photolytic Degradation

(Sunlight)
1.2 million lux-hours[6] ~0.55%[6]

The validation results confirmed that the method is linear, accurate, precise, and robust for the

intended purpose.

Conclusion
A simple, specific, and reliable stability-indicating RP-HPLC method for the determination of

Esomeprazole has been developed and validated. The method is suitable for the routine

analysis of Esomeprazole in bulk and pharmaceutical dosage forms and for stability studies.

Protocols
Protocol 1: Preparation of Solutions

Preparation of Mobile Phase A (Phosphate Buffer, pH 7.3):

Dissolve a suitable amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in

HPLC grade water.

Adjust the pH to 7.3 with a suitable acid or base (e.g., orthophosphoric acid or sodium

hydroxide).

Filter the buffer through a 0.45 µm membrane filter and degas.
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Preparation of Mobile Phase B (Acetonitrile):

Use HPLC grade acetonitrile.

Filter through a 0.45 µm membrane filter and degas.

Preparation of Standard Stock Solution (100 µg/mL):

Accurately weigh about 10 mg of Esomeprazole magnesium reference standard into a 100

mL volumetric flask.

Add approximately 70 mL of diluent (Mobile Phase A:Mobile Phase B in the initial gradient

ratio) and sonicate to dissolve.

Make up to the volume with the diluent and mix well.

Preparation of Sample Solution (from tablets, 100 µg/mL):

Weigh and finely powder not fewer than 20 tablets.

Accurately weigh a quantity of powder equivalent to 10 mg of Esomeprazole into a 100 mL

volumetric flask.

Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete

dissolution.

Make up to the volume with the diluent and mix well.

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Protocol 2: Chromatographic Analysis
Set up the HPLC system with the chromatographic conditions specified in Table 1.

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline

is achieved.

Inject a blank (diluent) to ensure there are no interfering peaks.
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Inject the standard solution five times to check for system suitability (parameters like

theoretical plates, tailing factor, and %RSD of peak areas should be within acceptable limits).

Inject the sample solution.

Record the chromatograms and calculate the amount of Esomeprazole in the sample.

Protocol 3: Forced Degradation Procedure
Acid Hydrolysis:

To 1 mL of the stock solution, add 1 mL of 0.1N HCl.

Keep the solution at 60°C for 120 minutes.[6]

Cool the solution to room temperature and neutralize it by adding 1 mL of 0.1N NaOH.

Dilute to a final concentration of approximately 100 µg/mL with the diluent.

Base Hydrolysis:

To 1 mL of the stock solution, add 1 mL of 0.1N NaOH.

Keep the solution at 60°C for 120 minutes.[6]

Cool the solution to room temperature and neutralize it by adding 1 mL of 0.1N HCl.

Dilute to a final concentration of approximately 100 µg/mL with the diluent.

Oxidative Degradation:

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

Keep the solution at room temperature for 120 minutes.[6]

Dilute to a final concentration of approximately 100 µg/mL with the diluent.

Thermal Degradation:
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Expose the solid Esomeprazole powder to a temperature of 105°C in a hot air oven for 2

hours.[6]

After cooling, weigh an appropriate amount of the powder and prepare a solution of 100

µg/mL in the diluent.

Photolytic Degradation:

Expose the Esomeprazole solution to UV light (200 watt-hours/square meter) and sunlight

(1.2 million lux-hours) in a photostability chamber.[6]

Analyze the solution by HPLC.
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Caption: Workflow for the development and validation of a stability-indicating method.
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Caption: Logical relationship in forced degradation studies of Esomeprazole.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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